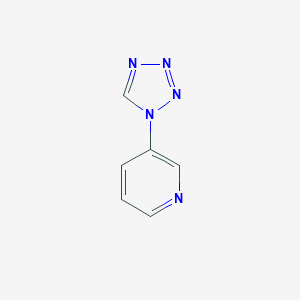
3-(Tetrazol-1-yl)pyridine
Descripción general
Descripción
3-(Tetrazol-1-yl)pyridine, commonly known as TTP, is a heterocyclic compound with a tetrazole ring and a pyridine ring. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of TTP depends on its specific application. In coordination chemistry and catalysis, TTP acts as a bidentate ligand, coordinating with metal ions to form stable complexes. In materials science, TTP acts as a building block, forming covalent bonds with other molecules to create functional materials. In medicinal chemistry, TTP acts as a pharmacophore, interacting with target proteins to modulate their activity.
Efectos Bioquímicos Y Fisiológicos
TTP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In a study published in the Journal of Medicinal Chemistry, TTP was found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the regulation of immune responses. In another study published in the Journal of the American Chemical Society, TTP was found to bind to DNA and induce DNA damage, which could potentially be used as a strategy for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TTP has several advantages for lab experiments, such as its ease of synthesis, stability, and versatility. However, TTP also has some limitations, such as its potential toxicity and low solubility in water. Therefore, it is important to use appropriate safety precautions and solvents when handling TTP in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of TTP. In coordination chemistry and catalysis, TTP could be used as a ligand for the synthesis of new metal complexes with unique properties. In materials science, TTP could be used as a building block for the synthesis of new functional materials with tailored properties. In medicinal chemistry, TTP could be used as a pharmacophore for the design of new drugs with improved efficacy and safety profiles. Overall, the potential applications of TTP in various fields make it a promising compound for future research and development.
Aplicaciones Científicas De Investigación
TTP has been extensively studied in scientific research due to its potential applications in various fields. In organic chemistry, TTP is used as a ligand in coordination chemistry and catalysis. In materials science, TTP is used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In medicinal chemistry, TTP is used as a pharmacophore for the design of drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
Propiedades
Número CAS |
148806-67-1 |
|---|---|
Nombre del producto |
3-(Tetrazol-1-yl)pyridine |
Fórmula molecular |
C6H5N5 |
Peso molecular |
147.14 g/mol |
Nombre IUPAC |
3-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C6H5N5/c1-2-6(4-7-3-1)11-5-8-9-10-11/h1-5H |
Clave InChI |
JQGKKTUHZXGATO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N2C=NN=N2 |
SMILES canónico |
C1=CC(=CN=C1)N2C=NN=N2 |
Sinónimos |
Pyridine, 3-(1H-tetrazol-1-yl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

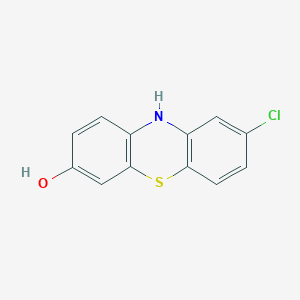
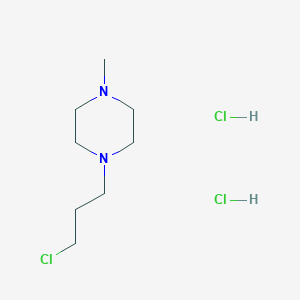
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
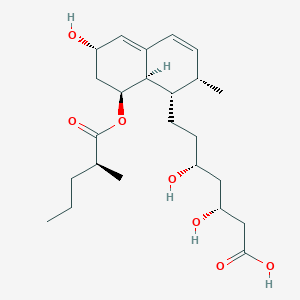
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)
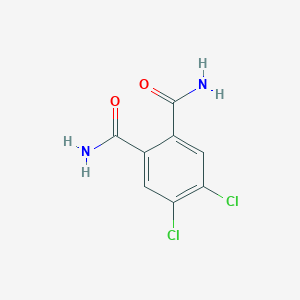
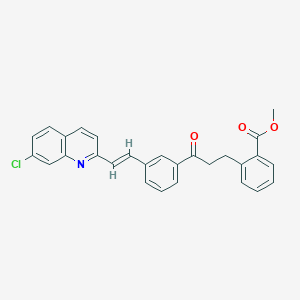
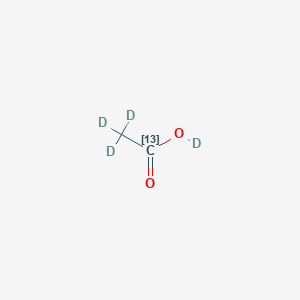
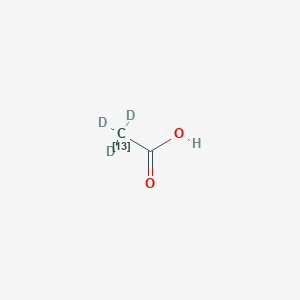
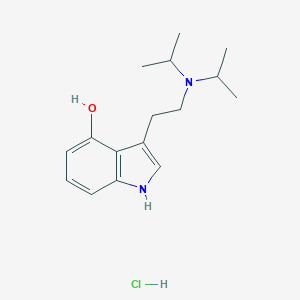
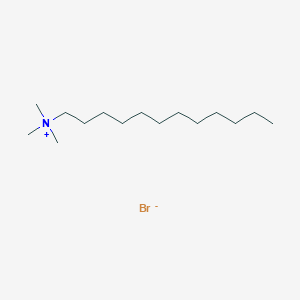
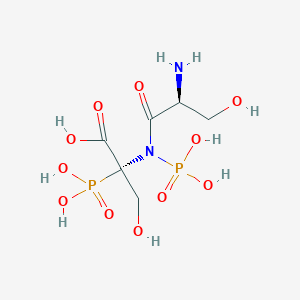
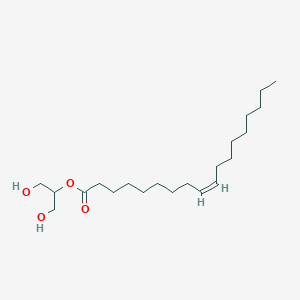
![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)